2,3-Difluoro-5-iodobenzaldehyde
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Overview
Description
2,3-Difluoro-5-iodobenzaldehyde is an organic compound with the molecular formula C7H3F2IO It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and an iodine atom at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-iodobenzaldehyde typically involves the iodination of 2,3-difluorobenzaldehyde. One common method is the Sandmeyer reaction, where 2,3-difluorobenzaldehyde is treated with iodine and a copper(I) salt under acidic conditions to introduce the iodine atom at the 5 position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-iodobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction: Products include carboxylic acids and alcohols.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2,3-Difluoro-5-iodobenzaldehyde has diverse applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-iodobenzaldehyde depends on its specific application. In chemical reactions, the electron-withdrawing effects of the fluorine atoms and the iodine atom influence the reactivity of the aldehyde group. This can affect the compound’s behavior in nucleophilic addition and substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
2,3-Difluorobenzaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodo-2-fluorobenzaldehyde: Contains only one fluorine atom, affecting its chemical properties and uses.
2,3,5-Trifluorobenzaldehyde: Contains an additional fluorine atom, leading to different electronic effects and reactivity.
Uniqueness: 2,3-Difluoro-5-iodobenzaldehyde is unique due to the combination of fluorine and iodine substituents, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .
Properties
Molecular Formula |
C7H3F2IO |
---|---|
Molecular Weight |
268.00 g/mol |
IUPAC Name |
2,3-difluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H3F2IO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-3H |
InChI Key |
JCLCHAVBTFTLNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)F)I |
Origin of Product |
United States |
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